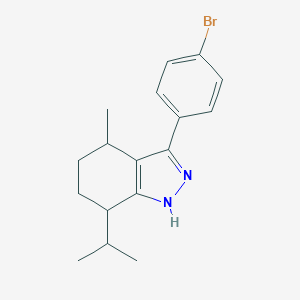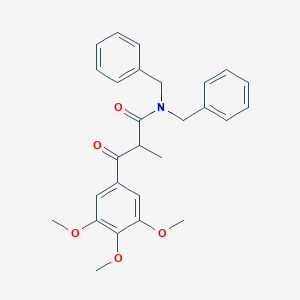![molecular formula C13H17N3OS B493843 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE](/img/structure/B493843.png)
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.35858 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with a sec-butylsulfanyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced via nucleophilic substitution reactions using sec-butylthiol and appropriate leaving groups.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the sec-butylsulfanyl group may influence its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide
- 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]acetamide
- 2-[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetamide
Uniqueness
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is unique due to the presence of the sec-butylsulfanyl group, which may confer distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs
Propriétés
Formule moléculaire |
C13H17N3OS |
|---|---|
Poids moléculaire |
263.36g/mol |
Nom IUPAC |
2-(2-butan-2-ylsulfanylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-3-9(2)18-13-15-10-6-4-5-7-11(10)16(13)8-12(14)17/h4-7,9H,3,8H2,1-2H3,(H2,14,17) |
Clé InChI |
QOCYERFWKMJVIV-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
SMILES canonique |
CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)

![4-methyl-N-[2-(3-methyl-5-isoxazolyl)-1-phenylethyl]aniline](/img/structure/B493775.png)




